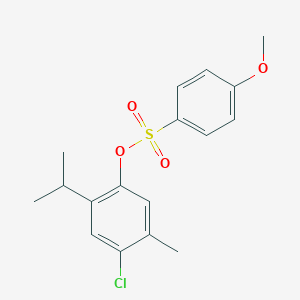![molecular formula C18H20Cl2N2O B310292 2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B310292.png)
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as DEET, is a widely used insect repellent. DEET was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. The purpose of
Wirkmechanismus
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect human hosts. DEET may also interfere with the insect's ability to locate and land on a human host. DEET is thought to act on the insect's olfactory system, which is responsible for detecting odors.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. DEET is rapidly absorbed into the skin and is metabolized by the liver. The metabolites of DEET are excreted in the urine. DEET has been shown to be safe for use in pregnant women and children over the age of two months.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent and is widely used in laboratory experiments. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is also relatively easy to use and can be applied in a variety of forms, including sprays, lotions, and wipes. However, there are some limitations to the use of DEET in laboratory experiments. DEET can be toxic to some species of insects, which can affect the results of experiments. DEET can also be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of interest is the study of the mechanism of action of DEET, which is not fully understood. Additionally, more research is needed to determine the long-term effects of DEET exposure on human health and the environment. Finally, research is needed to determine the effectiveness of DEET against emerging insect-borne diseases, such as Zika virus and Lyme disease.
Synthesemethoden
The synthesis of DEET involves the reaction of 2,4-dichlorobenzoyl chloride with N,N-diethyl-m-toluidine in the presence of a base. This reaction results in the formation of DEET, which is then purified by recrystallization. The synthesis of DEET is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, fleas, and chiggers. DEET is used in a variety of products, including sprays, lotions, and wipes. DEET is also used in clothing and other materials to provide long-lasting protection against insects.
Eigenschaften
Molekularformel |
C18H20Cl2N2O |
|---|---|
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
2,4-dichloro-N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O/c1-4-22(5-2)14-7-9-17(12(3)10-14)21-18(23)15-8-6-13(19)11-16(15)20/h6-11H,4-5H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
QHXBDNBZMMXNSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



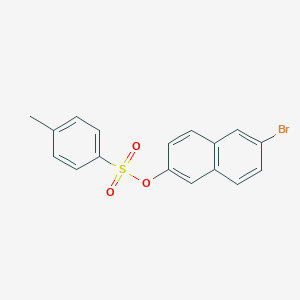

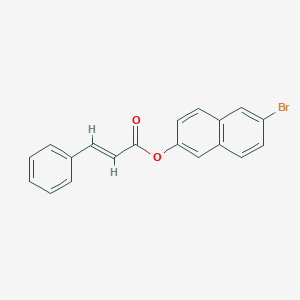
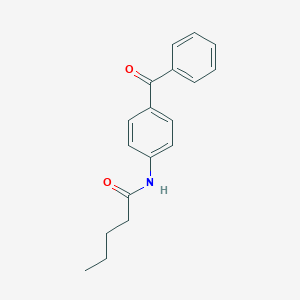
![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)
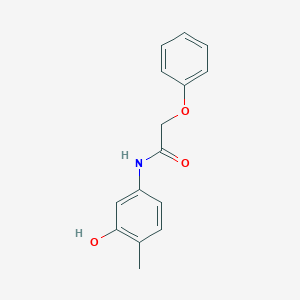

![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)

